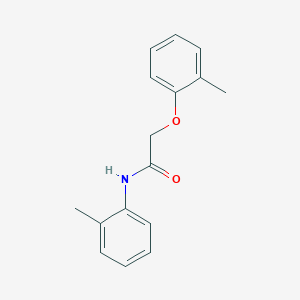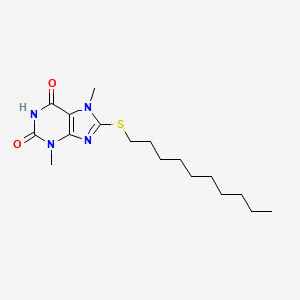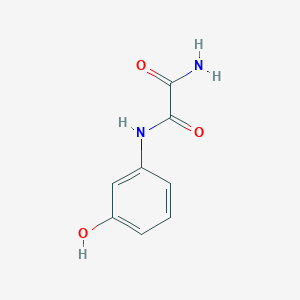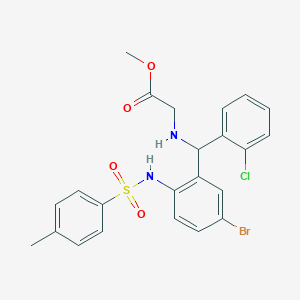
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracencarboxamid ist eine komplexe organische Verbindung, die zur Anthracenfamilie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Anthracenkern mit verschiedenen daran gebundenen funktionellen Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracencarboxamid umfasst in der Regel mehrere Schritte. Eine gängige Methode umfasst die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit Anthracen als Ausgangsmaterial.
Oxidation: Anthracen wird oxidiert, um 9,10-Anthrachinon zu bilden.
Aminierung: Das 9,10-Anthrachinon wird aminiert, um die Aminogruppe an der 1-Position einzuführen.
Butylierung: Die Aminogruppe wird dann mit Butylamin umgesetzt, um das N-Butyl-Derivat zu bilden.
Carboxylierung: Schließlich wird die Carboxylgruppe an der 2-Position eingeführt, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Übliche Techniken umfassen:
Katalyse: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.
Reinigung: Anwendung von Verfahren wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-Amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracencarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Chinon-Einheit in ein Hydrochinon umwandeln.
Substitution: Die Amino- und Butylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zusätzliche Chinon-Derivate liefern, während die Reduktion Hydrochinon-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-Amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracencarboxamid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Verwendung als Fluoreszenzsonde in der biologischen Bildgebung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich der Antikrebs- und antimikrobiellen Aktivität, untersucht.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracencarboxamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann mit Enzymen, Rezeptoren und DNA interagieren.
Signalwege: Sie kann Signalwege modulieren, die an Zellproliferation, Apoptose und oxidativem Stress beteiligt sind.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: The amino and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Amino-9,10-dioxo-9,10-dihydroanthracen-2-carbonsäure
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-carbonsäure
- 1-Amino-4-brom-9,10-dioxo-9,10-dihydroanthracen-2-carbonsäure
Einzigartigkeit
1-Amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracencarboxamid ist aufgrund seiner spezifischen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen, einzigartig. Seine N-Butyl-Substitution erhöht seine Löslichkeit und potenzielle Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-amino-N-butyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-10-21-19(24)14-9-8-13-15(16(14)20)18(23)12-7-5-4-6-11(12)17(13)22/h4-9H,2-3,10,20H2,1H3,(H,21,24) |
InChI-Schlüssel |
KBBZRGQPTAMVQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)

![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
